4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can be achieved through several synthetic routes. One common method involves the iodination of 1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Major Products
Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of 4-hydrogenated derivatives.
Scientific Research Applications
4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Biology: Utilized in the development of chemical probes to study biological pathways and molecular interactions.
Material Science: Explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The biological activity of 4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is often attributed to its ability to interact with specific molecular targets, such as kinases or other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one: Lacks the iodine substituent, which may affect its reactivity and biological activity.
4-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one: Similar structure with a bromine atom instead of iodine, which can influence its chemical properties and reactivity.
4-chloro-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one: Contains a chlorine atom, offering different reactivity and potential biological activities.
Uniqueness
The presence of the iodine atom in 4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one makes it unique compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can enhance the compound’s reactivity in substitution reactions and potentially improve its binding affinity to biological targets.
Properties
Molecular Formula |
C8H7IN2O |
---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
4-iodo-1-methyl-6H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C8H7IN2O/c1-11-3-2-5-6(9)4-10-8(12)7(5)11/h2-4H,1H3,(H,10,12) |
InChI Key |
UUHADJTVYOROJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=O)NC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.